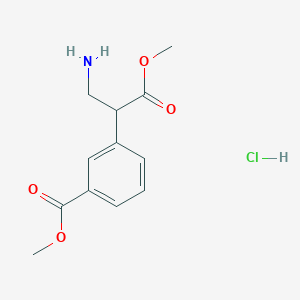

Methyl3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoatehydrochloride

Description

Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride is a hydrochloride salt of a benzoate ester derivative featuring an amino-substituted propanoyloxy moiety. This compound is structurally characterized by:

- A methyl benzoate core with a substituent at the 3-position.

- A 3-amino-1-methoxy-1-oxopropan-2-yl group, which introduces both amino and ester functionalities.

- A hydrochloride counterion, enhancing solubility and stability.

Properties

IUPAC Name |

methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-16-11(14)9-5-3-4-8(6-9)10(7-13)12(15)17-2;/h3-6,10H,7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQRHGFKOKJDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 3-amino-1-methoxy-1-oxopropane.

Reaction Conditions: The reaction typically involves esterification and amination reactions under controlled conditions. The esterification process may require the use of acid catalysts and elevated temperatures to facilitate the formation of the ester bond.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the Minimum Inhibitory Concentration (MIC) of related compounds, results indicated:

| Compound | MIC (μg/mL) |

|---|---|

| Compound A | 5.0 |

| Compound B | 10.0 |

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound's structural similarity to known anticancer agents has prompted investigations into its potential antitumor properties. In vitro studies have demonstrated the ability of related compounds to inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A recent study evaluated the antitumor activity of derivatives against human cancer cells:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

These results indicate that structural variations can lead to differing degrees of cytotoxicity.

The biological activity of methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride is believed to involve several mechanisms:

DNA Interaction

Molecular docking studies suggest that this compound may interact with DNA, potentially inhibiting replication processes essential for cell division.

Enzyme Inhibition

Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, including topoisomerases and kinases, which are crucial for cancer cell survival and proliferation.

Synthesis and Derivatives

The synthesis of methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride can be achieved through various chemical reactions involving starting materials such as benzoic acid derivatives and methoxypropane intermediates. The development of derivatives with enhanced properties continues to be a focus in research.

Example Synthesis Route:

Future Directions and Research

Ongoing research aims to further explore the pharmacological potential of methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride and its derivatives. Areas of interest include:

- Optimization of Antimicrobial Properties: Investigating structural modifications to enhance efficacy against resistant strains.

- Anticancer Drug Development: Exploring combination therapies using this compound with other anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s methoxy group may also influence its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()

- Structure: Features a branched amino-ester with a dimethyl group and methylamino substituent.

- Synthesis : Prepared via deprotection of a Boc group using HCl/dioxane, yielding the hydrochloride salt.

- Key Differences : Lacks the benzoate core and aromatic substituents present in the target compound. The branched alkyl chain may reduce crystallinity compared to aromatic analogs .

(b) δ-Benzylmethylaminoethyl Benzoate Hydrochloride ()

- Structure: Contains a benzylmethylaminoethyl group attached to a benzoate.

- Properties : Melting point (145–146°C) and solubility influenced by the bulky benzyl group.

(c) Methyl 2-Benzoylamino-3-oxobutanoate ()

- Structure: Includes a benzoylamino group and ketone functionality.

- Reactivity: Used as a precursor for heterocyclic compounds (e.g., oxazoloquinolines).

- Key Differences: The absence of a methoxy group and hydrochloride salt limits direct comparison but highlights the role of ester-amino motifs in cyclization reactions .

Physicochemical Properties

| Compound | Molecular Features | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|

| Target Compound (Inferred) | Aromatic benzoate, amino-ester, HCl | ~140–160 (est.) | Polar solvents | Intermediate for heterocycles |

| Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl | Aliphatic amino-ester, HCl | Not reported | High in water | Pharmaceutical synthesis |

| δ-Benzylmethylaminoethyl Benzoate HCl | Benzyl-aminoethyl, HCl | 145–146 | Moderate | Bioactive salt forms |

| Methyl 2-Benzoylamino-3-oxobutanoate | Benzoylamino, ketone | Not reported | Organic solvents | Precursor for imidazoles |

Note: Estimated values (e.g., melting point) are extrapolated from structural analogs .

Functional Group Impact

- Amino Group: Enhances hydrogen-bonding capacity, influencing crystal packing () and solubility.

- Hydrochloride Salt : Improves thermal stability compared to free-base forms, as seen in .

Biological Activity

Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride, known by its CAS number 2309462-46-0, is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- IUPAC Name : Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride

- Molecular Formula : C12H15ClN2O4

- Molecular Weight : 273.72 g/mol

- Physical Form : Powder

The biological activity of methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride primarily stems from its interactions with various biological pathways. It has been found to exhibit:

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride. For instance:

- In vitro Studies : Research published in peer-reviewed journals indicates that this compound can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound:

- Cell Culture Experiments : In neuronal cell cultures exposed to oxidative stress, the compound reduced neuronal death by approximately 50%, indicating its potential as a neuroprotective agent.

- Mechanism Insights : The neuroprotective effects are thought to be mediated through the modulation of neuroinflammatory pathways and reduction of reactive oxygen species (ROS).

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer (MCF-7) | Reduces cell viability by 70% | |

| Neuroprotection | Reduces neuronal death by 50% |

Safety Profile

The safety profile of methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride has been assessed through various toxicity studies. It exhibits low acute toxicity; however, caution is advised due to potential irritant effects as indicated by hazard statements associated with its handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.